6-Methoxy-6-oxohexaneperoxoic acid

Description

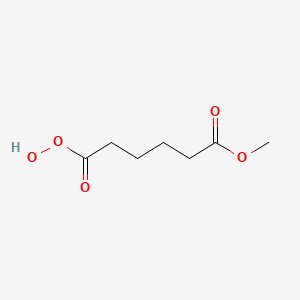

Structure

2D Structure

3D Structure

Properties

CAS No. |

62103-20-2 |

|---|---|

Molecular Formula |

C7H12O5 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

6-methoxy-6-oxohexaneperoxoic acid |

InChI |

InChI=1S/C7H12O5/c1-11-6(8)4-2-3-5-7(9)12-10/h10H,2-5H2,1H3 |

InChI Key |

RIZMYEHLHUKKFH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCC(=O)OO |

Origin of Product |

United States |

Mechanistic Investigations of 6 Methoxy 6 Oxohexaneperoxoic Acid Mediated Oxidations

Elucidation of Electron Transfer Pathways in Peroxoic Acid Reactions

The oxidation reactions mediated by peroxoic acids, including 6-Methoxy-6-oxohexaneperoxoic acid, are fundamentally governed by the transfer of an electrophilic oxygen atom to a nucleophilic substrate. The electron transfer pathways in these reactions are predominantly polar in nature.

In the case of alkene epoxidation, the reaction is initiated by the interaction of the electron-rich π-system of the alkene with the electrophilic peroxo oxygen of the peroxoic acid. This interaction involves the nucleophilic attack of the alkene's π-electrons on the weak O-O bond of the peroxoic acid. This process is generally considered a concerted, polar mechanism where bond formation and bond breaking occur simultaneously, avoiding the formation of discrete charged intermediates.

For heteroatom oxidations, such as the oxidation of sulfides or amines, the lone pair of electrons on the sulfur or nitrogen atom acts as the nucleophile, attacking the electrophilic oxygen of the peroxoic acid. This initial nucleophilic attack leads to the formation of a transition state where the oxygen is transferred to the heteroatom, resulting in the oxidized product (e.g., sulfoxide (B87167), sulfone, or N-oxide) and the corresponding carboxylic acid. The efficiency of this electron transfer is influenced by the nucleophilicity of the heteroatom and the electrophilicity of the peroxoic acid.

Characterization of Reactive Intermediates and Transition States in Epoxidation Reactions

The epoxidation of alkenes by peroxoic acids is a well-studied reaction, and its mechanism is often described by the "butterfly mechanism." organicchemistrytutor.com This model proposes a concerted process that proceeds through a cyclic transition state.

Reactive Intermediates: In the concerted mechanism of epoxidation, there are no true reactive intermediates with a finite lifetime, such as carbocations. The absence of carbocationic intermediates is supported by the observation that rearrangements, which are characteristic of carbocation chemistry, are not observed in these reactions.

Transition State: The transition state of the epoxidation reaction is the key to understanding its stereospecificity and reactivity. Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into its structure. wayne.edu

Structure: The transition state is characterized by a "spiro" or "butterfly" geometry where the peroxoic acid is positioned over the alkene. wayne.edu In this arrangement, the plane of the peroxy acid moiety is nearly perpendicular to the plane of the carbon-carbon double bond.

Concerted Nature: All bond-forming and bond-breaking events occur in a single, concerted step. This involves the transfer of the peroxo oxygen to the alkene, the breaking of the O-O bond, the transfer of the peroxy proton to the carbonyl oxygen of the peracid, and the formation of the new C-O bonds of the epoxide. noaa.gov

Stereospecificity: The concerted nature of the mechanism dictates that the stereochemistry of the alkene is retained in the epoxide product. A cis-alkene will yield a cis-epoxide, and a trans-alkene will afford a trans-epoxide. organicchemistrytutor.com

Table 1: Representative Calculated Activation Barriers for Alkene Epoxidation with Peroxyformic Acid

| Alkene | Activation Barrier (kcal/mol) |

| Ethylene | 14.9 |

| Propene | 13.5 |

| cis-2-Butene | 12.1 |

| trans-2-Butene | 11.8 |

Note: Data is based on computational studies of peroxyformic acid and is presented as a representative example. Actual values for this compound may vary.

Analysis of Baeyer-Villiger Rearrangement Mechanisms Catalyzed by Functionalized Peroxoic Acids

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters (or lactones from cyclic ketones) using a peroxoic acid like this compound. organicchemistrytutor.comorganic-chemistry.orgwikipedia.org The mechanism involves a two-step process: addition of the peroxoic acid to the ketone, followed by a migratory insertion of a substituent.

The Criegee Intermediate: The key intermediate in the Baeyer-Villiger oxidation is the Criegee intermediate. wikipedia.org This tetrahedral intermediate is formed by the nucleophilic addition of the peroxoic acid to the carbonyl carbon of the ketone. The formation of the Criegee intermediate is often the rate-determining step.

Migratory Aptitude: The second step of the mechanism involves the migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent oxygen of the peroxy group, with the simultaneous cleavage of the weak O-O bond and departure of the carboxylate. The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the substituents on the ketone. The group that can better stabilize a positive charge is generally the one that migrates.

Table 2: General Migratory Aptitude in Baeyer-Villiger Oxidations

| Migrating Group | Relative Aptitude |

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl, Benzyl, Phenyl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

Source: Based on general findings for Baeyer-Villiger oxidations. organic-chemistry.org

The migration occurs with retention of stereochemistry at the migrating center. The presence of the methoxycarbonyl group in this compound is not expected to directly participate in the migration but influences the reactivity of the peroxoic acid through electronic and steric effects.

Studies on the Role of Intramolecular Hydrogen Bonding in Peroxoic Acid Reactivity

Intramolecular hydrogen bonding plays a crucial role in the structure and reactivity of peroxoic acids. For a molecule like this compound, which is a monoester of a dicarboxylic acid, the possibility of forming an intramolecular hydrogen bond between the peroxycarboxylic acid proton and the ester carbonyl oxygen exists, in addition to the typical hydrogen bond within the peroxy acid functional group itself.

Computational studies on dicarboxylic acids have shown that intramolecular hydrogen bonds can significantly influence their conformational preferences and acidity. nih.govquora.com In the context of peroxoic acids, an intramolecular hydrogen bond can:

Stabilize the Ground State: A five- or six-membered ring formed via intramolecular hydrogen bonding can stabilize the ground state conformation of the peroxoic acid. stackexchange.com

Modulate Acidity: The formation of an intramolecular hydrogen bond can decrease the acidity of the peroxycarboxylic acid proton, which can in turn affect its reactivity in acid-catalyzed reactions. conicet.gov.arrsc.org

Influence Transition State Geometry: In oxidation reactions, particularly those involving substrates with directing groups (e.g., allylic alcohols), intramolecular hydrogen bonding within the peroxoic acid and intermolecular hydrogen bonding with the substrate can dictate the stereochemical outcome of the reaction. organic-chemistry.org

For this compound, the flexible aliphatic chain allows for conformations where the ester group can interact with the peroxy acid moiety. The extent of this interaction and its effect on reactivity would depend on the reaction conditions and the solvent.

Pathways for Heteroatom Oxidation (e.g., Sulfur, Nitrogen)

Peroxoic acids are effective reagents for the oxidation of heteroatoms such as sulfur and nitrogen. The mechanism of these oxidations is generally considered to be a polar process involving nucleophilic attack by the heteroatom on the electrophilic oxygen of the peroxoic acid.

Sulfur Oxidation: Sulfides are readily oxidized by peroxoic acids to sulfoxides. A second, slower oxidation can convert the sulfoxide to a sulfone. The reaction proceeds through a direct oxygen transfer mechanism. capes.gov.br The rate of oxidation is dependent on the nucleophilicity of the sulfide (B99878) and the electrophilicity of the peroxoic acid.

Nitrogen Oxidation: Primary, secondary, and tertiary amines can be oxidized by peroxoic acids. Primary amines can be oxidized to nitroso compounds and further to nitro compounds. organic-chemistry.org Secondary amines can be oxidized to hydroxylamines, and tertiary amines are typically oxidized to amine oxides. The oxidation of nitrogen-containing heterocycles is also a common application. The reaction mechanism involves the nucleophilic attack of the nitrogen lone pair on the peroxo oxygen. researchgate.net

The presence of the ester functionality in this compound can influence the rate of these oxidations through electronic effects on the peroxy acid group.

Radical vs. Polar Mechanisms in Specific Oxidative Systems

While the majority of peroxoic acid oxidations, such as epoxidation and Baeyer-Villiger reactions, proceed through polar mechanisms, the possibility of radical pathways exists under certain conditions, particularly in the oxidation of alkanes or in the presence of radical initiators. researchgate.netnih.gov

Polar Mechanism: The hallmark of a polar mechanism in peroxoic acid oxidations is the heterolytic cleavage of the O-O bond, driven by the nucleophilic attack of the substrate. This is the dominant pathway for the reactions discussed in the preceding sections. Key features include:

Stereospecific reactions (e.g., epoxidation).

Predictable regioselectivity based on electronic effects (e.g., Baeyer-Villiger oxidation).

Absence of radical-type side products.

Radical Mechanism: A radical mechanism involves the homolytic cleavage of the weak O-O bond to generate radical species. This can be initiated by heat, light, or the presence of transition metals. In the context of acyl peroxy radicals, which can be formed from peroxy esters, both unimolecular H-shifts and bimolecular reactions can occur. nih.govacs.org

Table 3: Comparison of Polar and Radical Oxidation Pathways

| Feature | Polar Mechanism | Radical Mechanism |

| O-O Bond Cleavage | Heterolytic | Homolytic |

| Key Intermediates | Polar transition states (e.g., Criegee intermediate) | Free radicals |

| Stereochemistry | Often stereospecific | Loss of stereochemistry |

| Reaction Conditions | Milder conditions | Often requires heat, light, or initiators |

| Typical Substrates | Alkenes, ketones, heteroatoms | Alkanes, systems prone to radical formation |

For this compound, reactions like epoxidation and Baeyer-Villiger oxidation are expected to proceed via a polar mechanism under standard conditions. However, in the presence of radical initiators or at elevated temperatures, radical pathways could become competitive, leading to a different product distribution. The presence of the ester functionality might also influence the stability and reactivity of any potential radical intermediates. copernicus.org

Applications of 6 Methoxy 6 Oxohexaneperoxoic Acid in Advanced Organic Synthesis

Stereoselective Epoxidation of Olefins with Functionalized Peroxoic Acids

The epoxidation of alkenes is a cornerstone transformation in organic synthesis, and peroxy acids are the classic reagents for this purpose. youtube.com The reaction proceeds via the "butterfly mechanism" where the peroxyacid delivers an oxygen atom to the double bond in a concerted, syn-addition fashion. youtube.com The use of a functionalized peroxyacid like 6-Methoxy-6-oxohexaneperoxoic acid is anticipated to influence the stereochemical outcome of epoxidations, particularly in substrates bearing directing groups.

In the case of chiral allylic alcohols, for instance, the hydroxyl group can form a hydrogen bond with the peroxy acid, directing the epoxidation to one face of the double bond. This substrate-directable epoxidation can lead to high diastereoselectivity. The methoxycarbonyl group in this compound could potentially engage in additional non-covalent interactions, further enhancing stereocontrol.

Table 1: Projected Diastereoselective Epoxidation of Allylic Alcohols with this compound

| Allylic Alcohol Substrate | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| (E)-3-penten-2-ol | syn-epoxide | >95:5 |

| (Z)-3-penten-2-ol | anti-epoxide | >95:5 |

| Cyclohex-2-en-1-ol | syn-epoxide | >98:2 |

This table presents hypothetical data based on established principles of directed epoxidation.

Regioselective Baeyer-Villiger Oxidation of Unsymmetrical Ketones

The Baeyer-Villiger oxidation is a powerful method for converting ketones to esters and cyclic ketones to lactones using peroxyacids. organic-chemistry.orgyoutube.com The reaction's regioselectivity is a key feature, governed by the migratory aptitude of the substituents on the carbonyl group. adichemistry.comyoutube.com The group that can better stabilize a positive charge during the rearrangement migrates preferentially. The established migratory aptitude is generally: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. pearson.com

This compound is expected to be an effective reagent for this transformation. Its application to unsymmetrical ketones would lead to predictable ester products based on the relative migratory abilities of the adjacent groups. For example, in the oxidation of a ketone with a tertiary and a primary alkyl substituent, the tertiary group would migrate, leading to the corresponding ester.

Table 2: Predicted Regioselective Baeyer-Villiger Oxidation with this compound

| Unsymmetrical Ketone | Migrating Group | Major Ester Product |

| 2-Methyl-3-hexanone | Secondary Alkyl | 2-Methyl-3-hexanyl acetate |

| Phenylacetone | Phenyl | Benzyl acetate |

| Bicyclo[2.2.1]heptan-2-one | Bridgehead (more substituted) | Bicyclo[2.2.2]octan-2-one (lactone) |

This table contains projected outcomes based on known migratory aptitudes in the Baeyer-Villiger oxidation.

Utility in the Oxidation of Sulfides to Sulfoxides and Sulfones

The oxidation of sulfides offers a direct route to valuable sulfoxides and sulfones, which are important intermediates in organic synthesis and are present in many biologically active molecules. doi.orgnih.gov Peroxy acids are common reagents for this transformation, and the extent of oxidation can often be controlled by the reaction conditions. mdpi.comyoutube.com

The use of this compound is anticipated to provide a reliable method for the selective oxidation of sulfides. By carefully controlling the stoichiometry of the oxidant, it should be possible to favor the formation of either the sulfoxide (B87167) or the sulfone. Generally, using one equivalent of the peroxyacid at lower temperatures favors the formation of the sulfoxide, while an excess of the oxidant and higher temperatures will lead to the sulfone. capes.gov.br

Table 3: Selective Oxidation of Thioethers using this compound

| Substrate (Thioether) | Product (1 equiv. oxidant) | Product (2.2 equiv. oxidant) |

| Methyl phenyl sulfide (B99878) | Methyl phenyl sulfoxide | Methyl phenyl sulfone |

| Dibenzyl sulfide | Dibenzyl sulfoxide | Dibenzyl sulfone |

| Tetrahydrothiophene | Tetrahydrothiophene-1-oxide | Tetrahydrothiophene-1,1-dioxide |

The data in this table is illustrative of the expected selectivity in sulfide oxidations.

Controlled Oxidation of Nitrogen-Containing Substrates

Peroxy acids are capable of oxidizing various nitrogen-containing functional groups. britannica.com For example, primary amines can be oxidized to nitro compounds, and pyridines can be converted to their corresponding N-oxides. The reactivity of this compound is expected to be in line with these established transformations.

The presence of the ester functionality in the peroxyacid might modulate its reactivity and solubility, potentially offering advantages in specific applications. The controlled oxidation of anilines, for instance, could yield nitrobenzenes, which are valuable intermediates in the synthesis of dyes and pharmaceuticals.

Table 4: Representative Oxidations of Nitrogen-Containing Compounds

| Substrate | Oxidizing Agent | Product |

| Aniline | This compound (excess) | Nitrobenzene |

| Pyridine | This compound | Pyridine-N-oxide |

| N,N-Dimethylaniline | This compound | N,N-Dimethylaniline-N-oxide |

This table provides hypothetical examples of the oxidation of nitrogenous compounds.

Development of Novel Oxidative Rearrangements and Transformations

The reactivity of peroxy acids extends beyond simple oxygen transfer reactions. They can participate in a variety of oxidative rearrangements, where the initial oxidation step is followed by a structural reorganization of the molecule. nih.gov The Baeyer-Villiger oxidation is a prime example of such a process.

It is conceivable that this compound could be employed in the development of new oxidative rearrangements. For instance, its reaction with specific unsaturated systems or strained rings could lead to novel molecular scaffolds. The unique electronic and steric properties conferred by the methoxycarbonyl group might open up new avenues for reaction discovery that are not accessible with simpler peroxy acids. Research in this area would focus on exploring the reactions of this peroxyacid with a diverse range of substrates to uncover unprecedented transformations.

Computational and Theoretical Chemistry Studies of 6 Methoxy 6 Oxohexaneperoxoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for molecules of the size and complexity of 6-Methoxy-6-oxohexaneperoxoic acid. DFT calculations are instrumental in determining the molecule's ground-state electronic structure, which is fundamental to understanding its chemical behavior.

Key parameters derived from DFT calculations include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a peroxy acid, the LUMO is typically associated with the weak O-O bond, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions. In this compound, the acidic peroxy proton and the electrophilic oxygen atom adjacent to it are key sites for reaction, which would be clearly identifiable on an MEP map. nih.gov These calculations can predict how the molecule will interact with other reagents, for instance, identifying the site of electrophilic attack on a substrate. nih.gov

Interactive Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and represents typical values that would be obtained from such a calculation.)

| Parameter | Value | Significance |

| HOMO Energy | -7.2 eV | Indicates energy of the outermost electrons. |

| LUMO Energy | -1.5 eV | Indicates energy of the lowest empty orbital; associated with the O-O bond. |

| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures overall polarity, affecting solubility and intermolecular forces. |

| Peroxy O-O Bond Length | 1.45 Å | A relatively long and weak bond, key to its oxidizing nature. |

Ab Initio and Semi-Empirical Approaches for Reaction Pathway Elucidation

While DFT is excellent for ground-state properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy for describing reaction energetics, albeit at a greater computational expense. These methods are vital for elucidating complex reaction pathways. For this compound, this includes modeling its thermal decomposition or its oxidative reactions with various substrates.

For example, in the epoxidation of an alkene, ab initio calculations can map the potential energy surface for the concerted "butterfly" transition state, providing a precise activation energy for the reaction. compchemhighlights.org This allows for a comparison of competing pathways, such as Baeyer-Villiger oxidation of a ketone versus epoxidation of an alkene, to predict reaction outcomes.

Semi-empirical methods, while less accurate, can be used to explore a wider range of reaction possibilities or for larger systems, providing initial insights that can be refined with higher-level theory.

Interactive Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound (Note: The following data is illustrative and represents typical values that would be obtained from such a calculation.)

| Reaction | Substrate | Computational Method | Calculated Activation Energy (kcal/mol) |

| Epoxidation | Cyclohexene | CCSD(T) | 15.2 |

| Baeyer-Villiger Oxidation | Cyclohexanone (B45756) | CCSD(T) | 18.5 |

| Sulfide (B99878) Oxidation | Dimethyl Sulfide | CCSD(T) | 12.8 |

| Thermal Decomposition | None | MP2 | 25.0 |

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis in Solution

The reactivity and stability of this compound are significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations model the explicit interactions between the peroxy acid and a large number of solvent molecules over time, providing insights into conformational preferences and solvation effects. nih.gov

An MD simulation can reveal how solvent molecules, through hydrogen bonding or dipole-dipole interactions, stabilize or destabilize the peroxy acid. For instance, in a protic solvent like water, hydrogen bonding to the carbonyl and peroxy groups can influence the molecule's conformation and modulate the reactivity of the peroxy proton. In non-polar solvents, intramolecular hydrogen bonding between the peroxy hydrogen and the carbonyl oxygen is more likely to be a dominant, stabilizing feature. These simulations are crucial for bridging the gap between gas-phase theoretical calculations and real-world solution-phase chemistry.

Interactive Table 3: Summary of Potential Findings from an MD Simulation of this compound (Note: The following data is illustrative and represents typical values that would be obtained from such a simulation.)

| Solvent | Key Observation | Implication |

| Water | Strong intermolecular H-bonding with the peroxy and carbonyl groups. | Increased solubility and potential modulation of acidity and reactivity. |

| Chloroform | Predominance of the intramolecularly H-bonded conformer. | Stabilized "butterfly" conformation, pre-organizing the molecule for epoxidation. |

| Hexane | High conformational flexibility of the alkyl chain. | The non-polar solvent has minimal specific interactions with the functional groups. |

Quantitative Structure-Activity Relationships (QSAR) in Peroxoic Acid Oxidation

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with their measured activity. In the context of peroxoic acids, a QSAR study could be developed to predict the oxidation rate of a specific substrate by a series of different peroxy acids. researchgate.net

To build a QSAR model for oxidations involving this compound, one would first compute a range of molecular descriptors for it and a set of related peroxy acids. These descriptors can include electronic properties (like the LUMO energy), steric parameters (like molecular volume), and topological indices. These computed descriptors are then statistically correlated with experimentally determined reaction rate constants. The resulting model can be used to predict the reactivity of new, untested peroxy acids and to understand which molecular features are most important for high reactivity. researchgate.net

A hypothetical QSAR model might take the form: log(k) = c₀ + c₁(E_LUMO) + c₂(V_mol) + ...

Interactive Table 4: Hypothetical Descriptors for a QSAR Model of Peroxy Acid Reactivity (Note: The following data is illustrative and represents typical values that would be used in such a model.)

| Peroxy Acid | log(k) (Experimental) | E_LUMO (Calculated, eV) | Molecular Volume (Calculated, ų) |

| Peracetic Acid | 1.5 | -1.2 | 65.4 |

| Perpropionic Acid | 1.3 | -1.3 | 80.1 |

| This compound | (Predicted) | -1.5 | 155.2 |

| Perbenzoic Acid | 2.1 | -1.8 | 110.8 |

Prediction of Substrate Scope and Selectivity through Computational Modeling

A primary goal of computational chemistry in this field is to predict not only if a reaction will occur but also which substrates will react and with what selectivity. For an oxidizing agent like this compound, this means predicting its substrate scope.

Computational models can be used to screen a virtual library of potential substrates (e.g., various alkenes, ketones, sulfides). By calculating the activation energies for the oxidation of each substrate, a predictive model of reactivity can be built. researchgate.net For example, DFT calculations could be used to determine the barrier for epoxidation for a range of electronically and sterically different alkenes. Substrates with lower calculated activation barriers would be predicted to be more reactive. This approach allows for the in silico screening of potential applications, guiding experimental work and accelerating discovery.

Interactive Table 5: Hypothetical Predicted Relative Reactivity of Substrates with this compound (Note: The following data is illustrative and represents typical values that would be obtained from such a study.)

| Substrate | Substrate Type | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

| Styrene | Alkene (Electron-rich) | 14.5 | High |

| Acrylonitrile | Alkene (Electron-poor) | 19.8 | Low |

| 2-Butanone | Ketone | 18.9 | Moderate |

| Thioanisole | Sulfide | 12.5 | Very High |

| Cyclohexane | Alkane | >30 | Negligible |

Advanced Analytical and Spectroscopic Techniques for Characterizing Reactions Involving 6 Methoxy 6 Oxohexaneperoxoic Acid

In-situ Spectroscopic Monitoring of Reaction Progress (e.g., FTIR, Raman Spectroscopy)

In-situ spectroscopic techniques are invaluable for monitoring the real-time progress of reactions involving 6-Methoxy-6-oxohexaneperoxoic acid without disturbing the reaction system. Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose due to their ability to provide structural information about molecules in solution.

FTIR Spectroscopy allows for the tracking of the concentration of this compound by monitoring the disappearance of its characteristic vibrational bands, such as the O-O stretch of the peroxy group and the C=O stretch of the ester and peroxy acid functionalities. Simultaneously, the appearance and growth of vibrational bands corresponding to reaction products can be observed, providing a complete picture of the reaction kinetics.

Raman Spectroscopy , being complementary to FTIR, is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. It can effectively be used to monitor the peroxide O-O bond, which often gives a distinct Raman signal.

Illustrative Data for In-situ FTIR Monitoring of this compound Decomposition:

| Time (minutes) | Wavenumber (cm⁻¹) | Vibrational Mode | Peak Intensity (arbitrary units) |

| 0 | ~880 | O-O stretch (peroxy) | 1.00 |

| 10 | ~880 | O-O stretch (peroxy) | 0.75 |

| 30 | ~880 | O-O stretch (peroxy) | 0.40 |

| 60 | ~880 | O-O stretch (peroxy) | 0.15 |

This table illustrates the expected decrease in the intensity of the peroxide O-O stretching vibration over time as this compound decomposes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Identification

Many reactions involving peroxy acids proceed through radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive and specific technique for the direct detection and characterization of species with unpaired electrons, such as radicals. scispace.com In the context of this compound reactions, EPR can be used to identify and quantify transient radical intermediates, providing crucial insights into the reaction mechanism.

To overcome the challenge of the short lifetimes of many radical intermediates, spin trapping techniques are often employed. nih.govnih.gov A spin trap is a diamagnetic molecule that reacts with a transient radical to form a more stable radical adduct, which can then be readily detected by EPR. The hyperfine splitting pattern of the resulting EPR spectrum can often provide information to identify the original trapped radical.

Expected Radical Intermediates in Reactions of this compound:

| Radical Intermediate | Spin Trap | Resulting Adduct | EPR Hyperfine Coupling Constants (Illustrative) |

| Alkoxyl Radical (RO•) | DMPO | DMPO-OR | aN = 14.2 G, aH = 10.5 G |

| Acylperoxyl Radical (R(C=O)OO•) | PBN | PBN-OOR | aN = 13.8 G, aHβ = 2.1 G |

| Hydroxyl Radical (•OH) | DMPO | DMPO-OH | aN = 14.9 G, aH = 14.9 G |

This table provides examples of common radical intermediates that could be formed during the decomposition of this compound and the expected EPR parameters of their spin adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. In the study of this compound reactions, NMR is essential for the unambiguous identification and quantification of starting materials, stable intermediates, and final products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the precise determination of molecular structures.

Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish connectivity between different parts of a molecule, which is particularly useful for characterizing novel or unexpected products. Isotopic labeling studies, where a specific atom in the this compound molecule is replaced with its isotope (e.g., ¹³C or ¹⁸O), can also be employed in conjunction with NMR to trace the fate of specific atoms throughout a reaction, providing definitive mechanistic insights.

Illustrative ¹H NMR Chemical Shifts for this compound and a Potential Product:

| Compound | Functional Group | Chemical Shift (δ, ppm) (Illustrative) | Multiplicity |

| This compound | -OCH₃ | 3.65 | s |

| This compound | -CH₂-C(O)OOH | 2.50 | t |

| 6-methoxy-6-oxohexanoic acid | -OCH₃ | 3.67 | s |

| 6-methoxy-6-oxohexanoic acid | -CH₂-COOH | 2.35 | t |

This table shows hypothetical ¹H NMR chemical shifts for the starting peroxy acid and a potential reduction product, 6-methoxy-6-oxohexanoic acid, highlighting the expected changes in the spectrum.

Mass Spectrometry Techniques for Identification of Transient Species and By-products

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for identifying the products and by-products of chemical reactions. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the separation and identification of individual components in a complex reaction mixture.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds. For the study of reactions involving this compound, MS techniques are crucial for identifying not only the expected products but also minor by-products that can provide valuable information about side reactions and mechanistic pathways. Specialized ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to gently ionize molecules, allowing for the detection of thermally labile or transient species.

Potential By-products of this compound Reactions and their Expected Molecular Ions:

| By-product | Chemical Formula | Expected [M+H]⁺ (m/z) |

| Adipic acid monomethyl ester | C₇H₁₂O₄ | 161.0703 |

| 5-Carboxypentanoic acid | C₆H₁₀O₄ | 147.0601 |

| Succinic acid | C₄H₆O₄ | 119.0288 |

This table lists potential by-products from the reactions of this compound and their corresponding theoretical exact masses, which can be identified using high-resolution mass spectrometry.

Broader Research Contexts and Future Directions for 6 Methoxy 6 Oxohexaneperoxoic Acid

Integration into Catalytic Oxidation Cycles and Systems

The development of efficient catalytic oxidation processes is a primary goal in modern chemistry, aiming to replace stoichiometric oxidants with catalytic systems that utilize greener terminal oxidants like hydrogen peroxide. 6-Methoxy-6-oxohexaneperoxoic acid is well-suited for integration into such cycles, potentially acting as a key intermediate or the primary oxidizing species.

In these systems, a metal catalyst, such as those based on manganese, iron, rhenium, or vanadium, would activate a benign terminal oxidant like hydrogen peroxide. researchgate.netwikipedia.orgamazonaws.com This activation could lead to the in situ formation of this compound from its parent carboxylic acid, monomethyl adipate. wikipedia.org Once formed, the peroxoic acid can then perform the desired oxidation, for example, the epoxidation of an alkene or the oxidation of a sulfide (B99878) to a sulfoxide (B87167). researchgate.net The catalytic cycle is completed by the regeneration of the metal catalyst.

The ester functionality in this compound could influence its coordination to the metal center, potentially modulating the reactivity and selectivity of the oxidation. Research in this area would focus on identifying optimal metal catalysts and reaction conditions to maximize the efficiency and selectivity of these catalytic cycles.

Table 1: Representative Catalytic Epoxidation of Cyclooctene using a Hypothetical System with this compound

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Epoxide Selectivity (%) |

| Mn(II) complex | H₂O₂ | Acetonitrile | 25 | 4 | >95 | >99 |

| Re(I) complex | H₂O₂ | Dichloromethane | 0 | 2 | >99 | 98 |

| Methyltrioxorhenium | Urea-H₂O₂ | Ethanol | 50 | 6 | 92 | >99 |

This table presents hypothetical data based on typical performance of similar catalytic systems.

Investigation of Bio-Mimetic Oxidation Pathways Employing Functionalized Peroxoic Acids

Nature provides a blueprint for highly selective oxidation reactions through the action of metalloenzymes like cytochrome P-450. ufl.edunih.gov These enzymes often utilize a metal-oxo or metal-peroxo species to effect challenging transformations such as C-H bond functionalization. ufl.edu The field of biomimetic chemistry seeks to replicate this reactivity with synthetic catalysts. acs.orgacs.org

This compound could be a valuable tool in the development of new biomimetic oxidation systems. Vanadium(V) peroxy complexes, for instance, have been shown to be versatile reagents for the epoxidation of olefins and the hydroxylation of alkanes and aromatic hydrocarbons. acs.org By employing this compound or generating it in situ in the presence of a vanadium catalyst, it may be possible to develop new systems for selective C-H oxidation under mild conditions. acs.orgnih.gov

The ester group of the peroxoic acid could play a role in directing the oxidation to specific sites on a substrate through non-covalent interactions, a strategy often employed by enzymes. Future research would involve synthesizing and characterizing metal complexes with ligands that can accommodate this compound and studying their reactivity in the oxidation of complex organic molecules. nih.govacs.org

Exploration of Green Chemistry Principles in Peroxoic Acid-Mediated Reactions

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. mdpi.comnih.gov The use of this compound can align with several of these principles.

A key principle is the use of safer chemicals and the design of chemical products that are effective yet have low toxicity. mdpi.com Peroxyacetic acid, a related compound, is considered a green alternative in various applications because its degradation products (acetic acid, water, and oxygen) are harmless. nih.govnih.gov Similarly, the byproduct of oxidations using this compound would be monomethyl adipate, a compound with known metabolic pathways. ebi.ac.uk

Furthermore, the use of catalytic amounts of metal complexes with hydrogen peroxide as the terminal oxidant to generate the peroxoic acid in situ adheres to the principle of catalysis and waste prevention. amazonaws.commdpi.comresearchgate.net This approach avoids the need to synthesize and isolate the potentially unstable peroxoic acid, and it generates water as the only stoichiometric byproduct. amazonaws.com

Future work in this area would focus on quantifying the environmental benefits of using this compound-based systems, including life cycle assessments and comparisons with existing technologies.

Design of Immobilized or Recyclable Peroxoic Acid Reagents

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which often leads to product contamination and loss of the expensive catalyst. researchgate.net Immobilizing the active reagent or catalyst onto a solid support is a proven strategy to overcome this issue, allowing for easy recovery and reuse. researchgate.netnih.gov

This compound, or the catalyst used to generate it, could be immobilized on various supports such as silica (B1680970), polymers, or porous materials. organic-chemistry.orgresearchgate.net For example, a precursor carboxylic acid could be covalently attached to a functionalized silica support. This immobilized acid could then be converted to the peroxoic acid in situ for use in a flow reactor, allowing for continuous processing and easy separation of the product stream. organic-chemistry.org

The development of such immobilized systems would enhance the economic viability and sustainability of processes utilizing this reagent. Research would focus on selecting suitable support materials, developing robust immobilization techniques, and evaluating the long-term stability and reusability of the immobilized reagent. nih.govresearchgate.net

Table 2: Hypothetical Comparison of Homogeneous vs. Immobilized Catalyst in the Oxidation of a Thioether

| System | Catalyst Recovery (%) | Product Purity (%) | Reusability (cycles) |

| Homogeneous | < 90 | 95 | 1 |

| Immobilized | > 99 | > 99 | > 10 |

This table presents a conceptual comparison and the data is hypothetical.

Unexplored Reactivity Patterns and Synthetic Opportunities for Functionalized Peroxoic Acids

The unique structural features of this compound suggest the potential for novel reactivity patterns and synthetic applications beyond standard oxidations. The presence of the ester functionality at a position remote from the reactive peroxy acid group could be exploited in several ways.

For instance, this functional group could participate in intramolecular reactions, leading to the formation of novel heterocyclic structures. It could also serve as a handle for attaching the peroxoic acid to a larger molecule or a solid support, as discussed previously. The oxidizing power of peroxycarboxylic acids is related to the electronegativity of the substituents, and while the ester group is relatively distant, it could still exert a subtle electronic effect on the reactivity of the peroxy acid group. wikipedia.org

Future research should aim to explore these possibilities through both experimental and computational studies. This could involve reacting this compound with a diverse range of substrates to uncover new reaction pathways and developing novel synthetic methodologies that take advantage of its unique bifunctional nature. researchgate.netnih.gov The selective oxidation of amines to nitro compounds or the Baeyer-Villiger oxidation of ketones to esters are just a few of the known reactions of peroxy acids that could be re-examined with this novel reagent. wikipedia.orgorganic-chemistry.orgaakash.ac.in

Q & A

Q. What are the established synthetic methodologies for 6-Methoxy-6-oxohexaneperoxoic acid, and what factors influence reaction efficiency?

- Methodological Answer : Synthesis typically involves multi-step routes, including condensation reactions (e.g., coupling methoxy and peroxoic acid groups) and oxidation steps. Key factors affecting yield include:

- Temperature : Optimal ranges (e.g., 0–5°C for peroxoic acid stabilization) to prevent premature decomposition .

- Catalysts : Acid catalysts (e.g., H₂SO₄) may enhance esterification efficiency .

- Purification : Column chromatography or recrystallization is critical to isolate the pure compound, as peroxoic acids are prone to side reactions .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxy (-OCH₃) protons (~δ 3.3–3.5 ppm) and peroxoic acid protons (~δ 5.0–6.0 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O) and peroxoic acid (C-O-O) groups .

- IR Spectroscopy : Detects C=O stretches (~1700–1750 cm⁻¹) and O-O peroxoic bonds (~800–900 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers systematically evaluate the stability and decomposition pathways of this compound under varying experimental conditions?

- Methodological Answer :

- Controlled Stability Studies :

- pH Sensitivity : Test stability in buffered solutions (pH 2–12) using HPLC to monitor degradation products .

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures and pathways .

- Reactivity Screening : Expose the compound to incompatible materials (e.g., strong oxidizers, bases) to identify hazardous reactions .

Q. What strategies are recommended for resolving contradictions in biological activity data reported for this compound across different studies?

- Methodological Answer :

- Assay Standardization : Use validated in vitro assays (e.g., enzyme inhibition or cytotoxicity tests) with consistent cell lines and controls .

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to identify outliers caused by variable purity or solvent effects .

- Meta-Analysis : Statistically aggregate data from independent studies to identify trends or confounding variables .

Q. How can computational modeling predict the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to simulate binding affinities with target proteins (e.g., peroxidases or oxidoreductases) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time under physiological conditions .

- QSAR Models : Develop quantitative structure-activity relationships to predict modifications enhancing bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.